

Technical Guide: Confirming PD-149164 Mechanism and Selectivity via Knockout Models

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Compound of Interest

Compound Name: PD-149164

CAS No.: 181941-32-2

Cat. No.: B609869

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Executive Summary

PD-149164 is a synthetic, non-peptide cholecystokinin (CCK) receptor ligand, historically characterized as a functional CCK-A (CCK1) receptor agonist. Unlike endogenous peptide ligands (e.g., CCK-8), **PD-149164** offers improved bioavailability and metabolic stability, making it a critical tool for studying CCK signaling in satiety, pancreatic function, and anxiety.

However, its pharmacological profile is complex. While it acts as a full agonist at CCK-A receptors (triggering amylase release and calcium oscillations), binding assays have reported high affinity for CCK-B (CCK2) receptors (up to 0.083 nM

), sometimes exceeding its affinity for CCK-A. This discrepancy between binding affinity and functional efficacy necessitates rigorous validation using genetic knockout (KO) models to confirm its precise mechanism of action (MoA) in a given biological context.

This guide outlines the experimental framework to definitively confirm the **PD-149164** mechanism, distinguishing its CCK-A agonism from CCK-B interactions using

and

mouse models.

Mechanistic Profile & Signaling Pathway[1][2][3][4]

Mechanism of Action

PD-149164 functions as a peptoid mimetic of the C-terminal tetrapeptide of CCK.

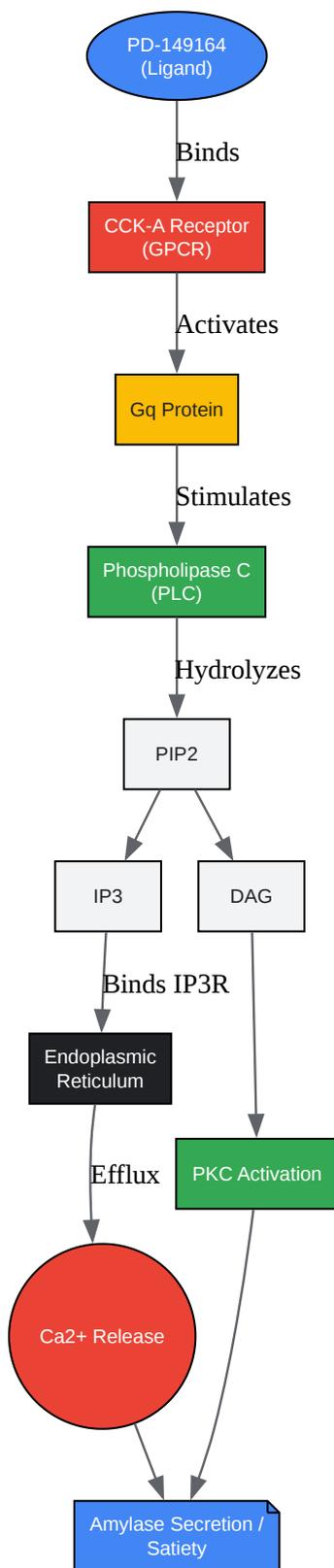
- Primary Target: CCK-A Receptor (Cholecystokinin A / CCK1).
- Signaling Cascade:
 - coupled GPCR activation
 - Phospholipase C (PLC) activation
 - generation
 - Intracellular
 - mobilization.
- Functional Readout: Pancreatic acinar cell secretion (amylase), gallbladder contraction, and satiety signaling.

The Enantiomer Control System

A unique feature of **PD-149164** is its stereochemical relationship with PD-151932.

- **PD-149164**: Agonist.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- PD-151932 (Enantiomer): Antagonist.[\[4\]](#)[\[1\]](#)[\[5\]](#)[\[6\]](#)
- Validation Utility: This pair allows for precise "chemical knockout" controls alongside genetic models.

Visualization: CCK-A Signaling Pathway



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Caption: Gq-coupled signaling cascade activated by **PD-149164** at the CCK-A receptor, leading to calcium mobilization and functional secretion.[7][1][6][8]

Comparative Analysis: PD-149164 vs. Alternatives

To validate **PD-149164**, it must be benchmarked against standard ligands. The key differentiator is its non-peptide structure (stability) and specific agonist profile compared to broad-spectrum peptides.

Compound	Type	Target Selectivity	Stability	Key Limitation
PD-149164	Non-peptide Agonist	CCK-A > CCK-B (Functional)	High	High binding affinity for CCK-B requires KO validation.
CCK-8S	Peptide Agonist	Non-selective (CCK-A & B)	Low (Rapid degradation)	Activates both anxiety (B) and satiety (A) pathways.
L-364,718 (Devazepide)	Non-peptide Antagonist	Highly Selective CCK-A	High	Antagonist only; cannot mimic physiological signaling.
SR-146,131	Non-peptide Agonist	Selective CCK-A	High	Less commercially available than PD series.
PD-151932	Non-peptide Antagonist	CCK-A	High	The enantiomer of PD-149164; perfect negative control.

Validation Strategy: Knockout Models

The "Gold Standard" for confirming **PD-149164**'s mechanism is the use of

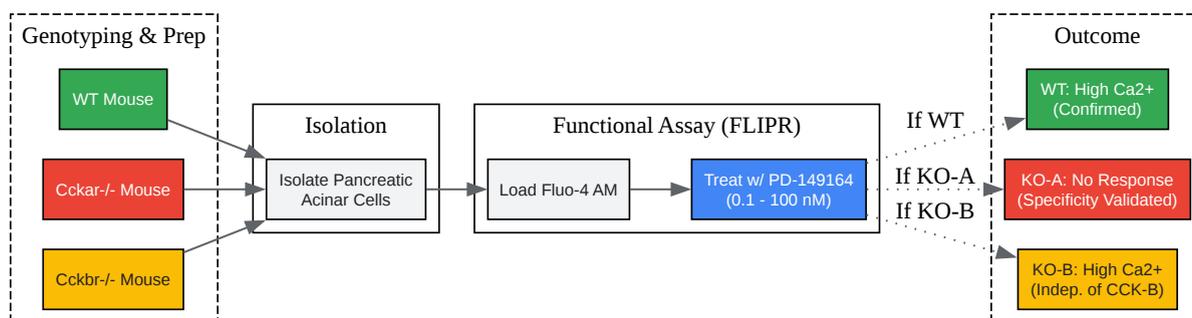
(CCK-A Null) and

(CCK-B Null) mice. This differentiates true on-target efficacy from off-target binding.

Experimental Rationale

- Hypothesis: If **PD-149164** is a true CCK-A agonist, its functional effects (e.g., calcium flux, secretion) must be abolished in Cckar^{-/-} mice but preserved in Cckbr^{-/-} mice.
- Addressing the CCK-B Binding Artifact: If **PD-149164** binds CCK-B with high affinity (as some data suggests) but acts as an antagonist or has no intrinsic efficacy there, it will show no functional response in Cckbr^{-/-} cells, proving the physiological output is solely A-driven.

Workflow Visualization



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Caption: Experimental workflow comparing Calcium mobilization responses across genotypes to confirm **PD-149164** selectivity.

Detailed Protocols

Protocol A: Ex Vivo Pancreatic Acinar Calcium Mobilization

This assay is the most direct measure of CCK-A activation, as pancreatic acini are rich in CCK-A but lack CCK-B.

Materials:

- Collagenase type IV.
- Fluo-4 AM (Calcium indicator).
- **PD-149164** (dissolved in DMSO, final <0.1%).
- Positive Control: CCK-8 (10 nM).
- Negative Control: PD-151932 (1 μ M).

Steps:

- Tissue Isolation: Euthanize WT and mice. Dissect pancreas and digest with Collagenase IV (200 U/mL) in oxygenated Krebs-Henseleit buffer for 15 min at 37°C.
- Dissociation: Triturate gently to release acini. Filter through 100 μ m mesh.
- Dye Loading: Incubate acini with Fluo-4 AM (2 μ M) for 30 min at RT. Wash 2x.
- Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm) for 60 seconds.
- Stimulation: Inject **PD-149164** (dose-response: to M).
- Data Acquisition: Record fluorescence peak and oscillations for 5 minutes.

- Analysis: Normalize
- .
- Success Criteria: WT shows dose-dependent spike; shows flatline (comparable to vehicle).

Protocol B: In Vivo Satiety / Feeding Inhibition

To confirm the compound works systemically and engages the target physiologically.

Steps:

- Habituation: Single-house mice (WT, ,) and habituate to handling for 3 days.
- Fasting: Fast mice for 16 hours (overnight) with water ad libitum.
- Treatment: Administer **PD-149164** (e.g., 0.5 mg/kg, i.p.) or Vehicle.
 - Control Group: Administer Enantiomer PD-151932.[5]
- Feeding: Present pre-weighed food pellets 15 mins post-injection.
- Measurement: Weigh food intake at 30, 60, and 120 mins.
- Interpretation:
 - WT: Significant reduction in food intake (anorectic effect).
 - : No reduction in food intake (loss of efficacy).
 - : Significant reduction maintained (confirms effect is not B-mediated).

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